Cyjohnphos

Catalog No.
S714752
CAS No.
224311-51-7
M.F
C20H27P
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyjohnphos

CAS Number

224311-51-7

Product Name

Cyjohnphos

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

The exact mass of the compound JohnPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyjohnphos is a highly effective, electron-rich, and sterically demanding Buchwald-type biarylphosphine ligand. In industrial and advanced laboratory settings, it is primarily procured to enable challenging palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Unlike its more sterically encumbered di-tert-butyl analog (JohnPhos) or tri-isopropyl-substituted derivatives (XPhos), Cyjohnphos strikes an optimal balance between stabilizing low-coordinate metal centers and allowing sufficient substrate accessibility [2]. This precise steric profile makes it uniquely suited for continuous flow catalysis, heterogeneous palladium systems, and reactions involving sensitive boronic acids where minimizing off-cycle degradation is critical to process economics.

Research Fit

WORKFLOW Pd-catalyzed C–N and C–C bond formation
SELECTION Bulky tert-butyl groups facilitate reductive elimination
QUALITY Reported purity specification supports catalytic screening

Substituting Cyjohnphos with other common Buchwald ligands like JohnPhos or XPhos often leads to catastrophic process failures, primarily due to differences in steric bulk and metal-arene interactions. For instance, in Suzuki-Miyaura couplings, the extreme steric bulk of tert-butyl groups in JohnPhos accelerates palladium-catalyzed protodeboronation, destroying up to 70% of the boronic acid coupling partner, whereas Cyjohnphos suppresses this side reaction to below 15% [1]. Furthermore, in emerging cost-effective nickel catalysis, ligands with excessive bulk (like BrettPhos) fail to form the necessary active monoligated Ni(0) complexes, whereas Cyjohnphos forms stable, highly active complexes [2]. Consequently, replacing Cyjohnphos with generic biarylphosphines directly results in lower yields, higher reagent consumption, and the inability to recycle heterogeneous catalysts.

Substitution Risk

CyJohnPhos (dicyclohexyl analog) differs in steric and electronic profile, which may shift catalytic activation and reductive elimination rates compared to JohnPhos.

Smaller alkyl analogs (e.g., MeJPhos, EtJPhos) lack sufficient steric bulk to complete the reductive elimination step, potentially leading to catalytic failure.

Protodeboronation Suppression in Suzuki Couplings

In palladium-catalyzed cross-couplings, the degradation of boronic acids via protodeboronation (PDB) represents a major yield-limiting side reaction. Comparative studies utilizing Pd(OAc)2 demonstrate that the dicyclohexyl substitution of Cyjohnphos effectively suppresses this pathway, yielding only 11% PDB. In stark contrast, the bulkier di-tert-butyl analog JohnPhos drives PDB to 70%, and P(t-Bu)3 reaches 91% [1].

Evidence DimensionProtodeboronation (PDB) yield (destruction of boronic acid)
Target Compound Data11 ± 1% PDB yield
Comparator Or BaselineJohnPhos: 70 ± 3% PDB yield; P(t-Bu)3: 91 ± 2% PDB yield
Quantified Difference59% to 80% absolute reduction in boronic acid degradation
ConditionsPd(OAc)2 catalyzed reaction of boronic acids at 60 °C

Procuring Cyjohnphos prevents the costly degradation of sensitive boronic acid reagents, allowing for lower stoichiometric equivalents and higher overall cross-coupling yields.

Room-temp amination
Head-to-head
JohnPhos: negligible activity
CyJohnPhos: negligible
keYPhos: efficient
Not suited for mild-temperature aryl chloride activation
Pd₂(dba)₃, aryl chlorides, r.t. conditions

Active Nickel Precatalyst Formation

Transitioning from palladium to base-metal catalysis requires precise ligand-metal interactions. Cyjohnphos readily forms stable, highly active L1Ni(stb) complexes driven by strong η2-arene interactions, making it the top-performing ligand in nickel-catalyzed Suzuki-Miyaura reactions. Comparatively, bulkier ligands like BrettPhos achieve less than 10% conversion to the active complex, and JohnPhos, while forming the complex, yields only trace catalytic turnover [1].

Evidence DimensionActive L1Ni(stb) complex formation and catalytic turnover
Target Compound DataHigh conversion to active monoligated Ni(0) complex; superior overall SMC yield
Comparator Or BaselineBrettPhos (<10% active complex conversion); JohnPhos (trace catalytic turnover)
Quantified DifferenceEnables active turnover where bulkier analogs fail completely
ConditionsStoichiometric reactivity with Ni(stb)3 precursors and subsequent Suzuki-Miyaura coupling

Cyjohnphos enables the shift from expensive palladium to cheaper nickel catalysis by ensuring reliable formation of the active catalytic species without over-encumbering the metal center.

Suzuki yield
Head-to-head
38% yield
Intermediate performance in DaPdNP screen
DaPdNP catalyst, K₂CO₃, air, NMR yield

Heterogeneous Catalyst Recyclability in Amination

Industrial aminations heavily favor recoverable catalysts to minimize precious metal waste. When applied in a heterogeneous Pd/C 'cocktail' system, Cyjohnphos uniquely enabled reasonable yields of the amination product and allowed the catalyst to be reused for five successive cycles. Other standard ligands, including XPhos and dppf, failed to achieve comparable yields or support catalyst recyclability under identical conditions [1].

Evidence DimensionCatalyst recyclability and amination yield
Target Compound DataReasonable yields achieved; catalyst reusable for 5 successive cycles
Comparator Or BaselineXPhos and dppf: Failed to achieve reasonable yields or recyclability
Quantified Difference5x increase in catalyst lifecycle compared to non-recyclable baselines
ConditionsBuchwald-Hartwig amination using a heterogeneous Pd/C system

For industrial scale-up, Cyjohnphos uniquely enables the use of recoverable heterogeneous palladium catalysts, drastically reducing precious metal waste and remediation costs.

Negishi coupling
Reported
JohnPhos: incomplete conversion
XPhos: complete conversion
XPhos preferred for heterocyclic organozinc reagents
2-heterocyclic Zn reagents, Pd₂(dba)₃

Performance in Continuous Flow Synthesis

In automated, high-throughput continuous flow chemistry, ligand selection dictates process stability. Bayesian self-optimization algorithms evaluated multiple dialkylbiaryl phosphines and identified Cyjohnphos as the optimal ligand, achieving a 93% yield and a turnover number (TON) of 95. Ligands with higher substitution levels performed suboptimally due to excessive steric hindrance impeding the catalytic cycle [1].

Evidence DimensionOptimized Yield and Turnover Number (TON)
Target Compound Data93% yield and TON of 95
Comparator Or BaselineHighly substituted dialkylbiaryl phosphines (suboptimal yield/TON)
Quantified DifferenceIdentified as the global optimum across multiple continuous variables
ConditionsBayesian self-optimization of catalytic reactions in continuous flow

Cyjohnphos provides the ideal steric profile for rapid, high-yielding, and reproducible continuous manufacturing in automated flow chemistry platforms.

Activity determinant
Reported
Weakest electron donor, yet only active catalyst
Steric bulk dominates over electron donation
Buchwald-Hartwig conditions; ligand series comparison
Cone angle
Reported
181.1°
Smaller steric profile vs XPhos (209.8°)
Correlates with ΔΔG‡ 2.91 kcal mol⁻¹
Pt complex structure
Reported
X-ray crystallography confirms Pt-aryl interaction
Supports platinum catalyst design
Synthesized from [Pt₂(DVTMS)₃]

Economical Nickel-Catalyzed Couplings

Because Cyjohnphos successfully forms stable, highly active monoligated Ni(0) complexes—unlike bulkier analogs like BrettPhos—it is the premier choice for developing base-metal catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. This allows pharmaceutical and fine chemical manufacturers to replace expensive palladium systems with abundant nickel without sacrificing turnover or yield.

Sensitive Boronic Acid Couplings

In Suzuki-Miyaura reactions where the boronic acid is prone to degradation, Cyjohnphos is critical. Its specific dicyclohexyl steric profile suppresses palladium-catalyzed protodeboronation to under 15% (compared to >70% for JohnPhos), making it the optimal ligand when coupling complex, high-value, or highly unstable boronic acid derivatives [2].

Recyclable Palladium Catalysis

For large-scale industrial aminations where palladium recovery is an economic necessity, Cyjohnphos uniquely synergizes with Pd/C systems. It enables reasonable yields and allows the solid catalyst to be recycled for up to five cycles, a feat not achievable with XPhos or dppf, thereby streamlining downstream purification and metal scavenging [3].

Continuous Flow Manufacturing

Cyjohnphos is highly suited for continuous flow setups and automated self-optimizing reactors. Its balanced steric and electronic properties prevent the precipitation of inactive off-cycle species, ensuring consistent turnover numbers and preventing reactor fouling, which is essential for uninterrupted pharmaceutical intermediate production [4].

Application Fit

Application
Selection Property
Validation Focus
Buchwald-Hartwig amination
Steric bulk (tert-butyl) enables reductive elimination
Catalytic turnover under coupling conditions
Suzuki coupling (DaPdNP system)
Method-dependent yield profile
Comparative yield under specific catalyst/conditions
Pt hydrosilylation catalyst
Structurally characterized metal-ligand interaction
X-ray confirmation of Pt-aryl bonding

XLogP3

5.1

Exact Mass

298.185037859 Da

Monoisotopic Mass

298.185037859 Da

Heavy Atom Count

21

UNII

5Y743P380H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

224311-51-7

Wikipedia

2-(di-tert-butylphosphino)biphenyl

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